Cas no 2680828-41-3 (benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate)

Benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate is a specialized carbamate derivative featuring a unique spiro[3.3]heptane core with difluoromethyl and hydroxymethyl substituents. Its rigid spirocyclic structure enhances conformational stability, while the difluoro motif may improve metabolic resistance and binding affinity in medicinal chemistry applications. The hydroxymethyl group offers a versatile handle for further functionalization, making it valuable in scaffold diversification. This compound is particularly relevant in drug discovery, where its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties. Its synthetic utility lies in its ability to serve as a bifunctional intermediate for constructing complex bioactive molecules.
benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate structure
2680828-41-3 structure
Product name:benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate
CAS No:2680828-41-3
MF:C17H21F2NO3
Molecular Weight:325.350352048874
CID:5624991
PubChem ID:165921794

benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate 化学的及び物理的性質

名前と識別子

    • EN300-28294616
    • benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
    • 2680828-41-3
    • benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate
    • インチ: 1S/C17H21F2NO3/c18-17(19)9-15(10-17)7-16(8-15,12-21)11-20-14(22)23-6-13-4-2-1-3-5-13/h1-5,21H,6-12H2,(H,20,22)
    • InChIKey: LDXAMFDFFUVTKN-UHFFFAOYSA-N
    • SMILES: FC1(CC2(C1)CC(CO)(CNC(=O)OCC1C=CC=CC=1)C2)F

計算された属性

  • 精确分子量: 325.14894986g/mol
  • 同位素质量: 325.14894986g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 433
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 58.6Ų

benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28294616-0.1g
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
2680828-41-3 95.0%
0.1g
$1144.0 2025-03-19
Enamine
EN300-28294616-5.0g
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
2680828-41-3 95.0%
5.0g
$3770.0 2025-03-19
Enamine
EN300-28294616-5g
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
2680828-41-3
5g
$3770.0 2023-09-07
Enamine
EN300-28294616-1g
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
2680828-41-3
1g
$1299.0 2023-09-07
Enamine
EN300-28294616-0.05g
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
2680828-41-3 95.0%
0.05g
$1091.0 2025-03-19
Enamine
EN300-28294616-2.5g
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
2680828-41-3 95.0%
2.5g
$2548.0 2025-03-19
Enamine
EN300-28294616-10.0g
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
2680828-41-3 95.0%
10.0g
$5590.0 2025-03-19
Enamine
EN300-28294616-0.25g
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
2680828-41-3 95.0%
0.25g
$1196.0 2025-03-19
Enamine
EN300-28294616-1.0g
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
2680828-41-3 95.0%
1.0g
$1299.0 2025-03-19
Enamine
EN300-28294616-0.5g
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
2680828-41-3 95.0%
0.5g
$1247.0 2025-03-19

benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate 関連文献

benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamateに関する追加情報

Benzyl N-{6,6-Difluoro-2-(Hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate (CAS No. 2680828-41-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

Benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate (CAS No. 2680828-41-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by the presence of a spiro junction, where two rings share a single atom. The spirocyclic structure imparts unique conformational properties and chemical stability, making it an attractive scaffold for drug design and development.

The molecular formula of benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate is C17H19F2N2O4, with a molecular weight of approximately 357.34 g/mol. The compound features a benzyl carbamate group attached to a spirocyclic core that includes a difluoromethyl and hydroxymethyl substituent. These functional groups contribute to the compound's overall polarity and reactivity, which are crucial for its biological activity.

In recent years, spirocyclic compounds have been extensively studied for their potential as drug candidates due to their ability to modulate various biological targets. The introduction of fluorine atoms into the molecular structure can enhance the lipophilicity and metabolic stability of the compound, while the hydroxymethyl group can provide additional points for functionalization and bioactivity optimization.

The synthesis of benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate typically involves multistep procedures that include the formation of the spirocyclic core, introduction of the difluoromethyl and hydroxymethyl groups, and final coupling with the benzyl carbamate moiety. Advanced synthetic methods such as transition-metal-catalyzed reactions and organocatalysis have been employed to achieve high yields and stereoselectivity in these syntheses.

The biological activity of benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate has been evaluated in various in vitro and in vivo models. Studies have shown that this compound exhibits potent inhibitory activity against specific enzymes and receptors involved in disease pathways. For example, it has been reported to act as a selective inhibitor of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.

In addition to its enzymatic inhibition properties, benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate has also demonstrated promising antiviral activity against certain RNA viruses. The unique structural features of the compound may contribute to its ability to interfere with viral replication processes, making it a potential lead for the development of antiviral therapeutics.

The pharmacokinetic profile of benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate has been investigated using animal models to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest that the compound exhibits favorable oral bioavailability and a reasonable half-life in plasma, which are important considerations for its potential use as an oral medication.

To further optimize the therapeutic potential of benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate, ongoing research efforts are focused on structure-activity relationship (SAR) studies to identify key structural modifications that can enhance its potency and selectivity while minimizing off-target effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to guide these optimization efforts.

In conclusion, benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate (CAS No. 2680828-41-3) represents a promising lead compound in medicinal chemistry with potential applications in cancer therapy, anti-inflammatory treatments, and antiviral drugs. Its unique structural features and favorable biological properties make it an attractive candidate for further development and clinical evaluation.

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd